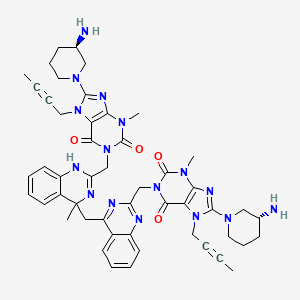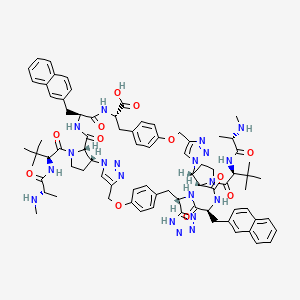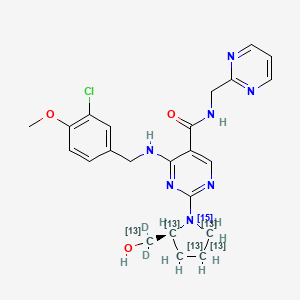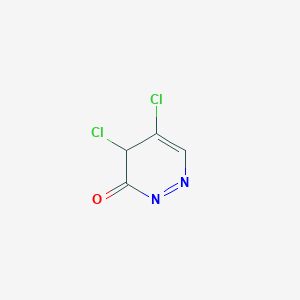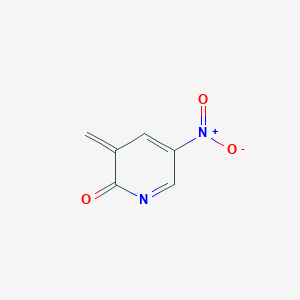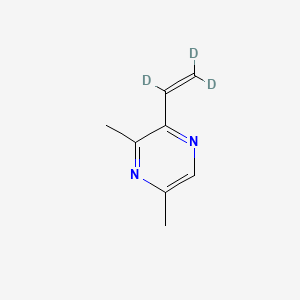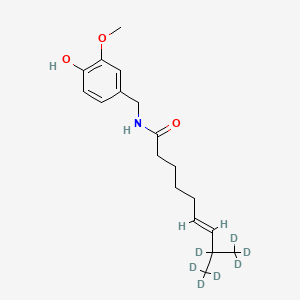
Capsaicin-D7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Capsaicin-D7 is a deuterated form of capsaicin, which is the active component found in chili peppers responsible for their spicy flavor. The deuterium atoms in this compound replace the hydrogen atoms in the capsaicin molecule, making it useful for various scientific studies, particularly in tracing and analyzing metabolic pathways. Capsaicin itself is known for its pungent properties and has been widely studied for its potential therapeutic applications, including pain relief, anti-inflammatory effects, and cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Capsaicin-D7 involves the incorporation of deuterium atoms into the capsaicin molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in capsaicin with deuterium atoms using deuterated solvents and catalysts.
Deuterated Precursors: Using deuterated starting materials in the synthesis of capsaicin can lead to the formation of this compound. For example, deuterated vanillylamine and deuterated nonenoic acid can be used as precursors.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process includes:
Extraction and Purification: Capsaicin is extracted from chili peppers and purified. The purified capsaicin is then subjected to deuteration processes.
Catalytic Deuteration: Catalysts such as palladium on carbon can be used to facilitate the exchange of hydrogen with deuterium in the capsaicin molecule.
Chemical Reactions Analysis
Capsaicin-D7 undergoes various chemical reactions similar to non-deuterated capsaicin. These reactions include:
Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of reduced capsaicinoids. Reducing agents such as sodium borohydride are commonly used.
Substitution: this compound can undergo substitution reactions, where functional groups in the molecule are replaced with other groups. For example, halogenation can occur using halogenating agents like chlorine or bromine.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed:
Oxidation Products: Quinones, hydroxy derivatives.
Reduction Products: Reduced capsaicinoids.
Substitution Products: Halogenated capsaicinoids.
Scientific Research Applications
Capsaicin-D7 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of capsaicin metabolism.
Biology: Helps in studying the biological effects of capsaicin, including its interaction with cellular receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and anti-cancer activity.
Industry: Used in the development of new pharmaceuticals and as a standard in analytical chemistry for the quantification of capsaicinoids.
Mechanism of Action
Capsaicin-D7 exerts its effects through the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is a non-selective cation channel that is activated by heat, acidity, and capsaicin. Upon activation, TRPV1 allows the influx of calcium and sodium ions into the cell, leading to depolarization and the sensation of pain. This compound’s deuterated nature allows for detailed studies of its interaction with TRPV1 and other molecular targets, providing insights into its mechanism of action.
Comparison with Similar Compounds
Capsaicin-D7 is unique due to its deuterated nature, which makes it particularly useful for tracing and metabolic studies. Similar compounds include:
Capsaicin: The non-deuterated form, widely studied for its biological effects.
Dihydrocapsaicin: Another capsaicinoid with similar properties but differs in the saturation of the acyl group.
Nordihydrocapsaicin: Similar to dihydrocapsaicin but with a different acyl chain length.
Homodihydrocapsaicin: Another analog with variations in the acyl chain.
This compound’s uniqueness lies in its ability to provide detailed insights into the metabolic and pharmacokinetic properties of capsaicinoids, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C18H27NO3 |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
(E)-8,9,9,9-tetradeuterio-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-(trideuteriomethyl)non-6-enamide |
InChI |
InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6+/i1D3,2D3,14D |
InChI Key |
YKPUWZUDDOIDPM-RWAWRPPCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(2-cyclohexylethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B12363673.png)

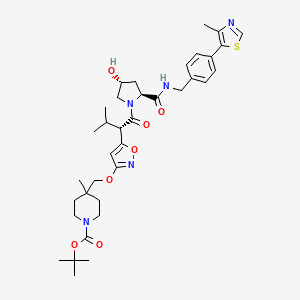
![tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate](/img/structure/B12363705.png)
![(19S)-10-[(1S)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12363709.png)
